3-Hydroxypiperidine-2,6-dione
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Overview
Description
3-Hydroxypiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H7NO3. It is a derivative of piperidine, featuring a hydroxyl group at the third position and two keto groups at the second and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-2,6-dione can be achieved through several methods. One common approach involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving kilo-scale synthesis to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Hydroxypiperidine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. For example, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, it can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Piperidine-2,6-dione: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-piperidone: Similar structure but with only one keto group, leading to different chemical properties and reactivity.
2,6-Dioxopiperidine: Contains two keto groups but lacks the hydroxyl group, resulting in different biological activity.
Uniqueness: 3-Hydroxypiperidine-2,6-dione is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and drug development, making it a valuable compound in various fields .
Properties
Molecular Formula |
C5H7NO3 |
---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
3-hydroxypiperidine-2,6-dione |
InChI |
InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9) |
InChI Key |
CCFXSFYJADFJBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1O |
Origin of Product |
United States |
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